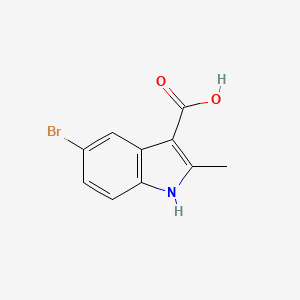

5-bromo-2-methyl-1H-indole-3-carboxylic acid

Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Chemical Biology

Indole derivatives represent a remarkably diverse class of compounds with a wide spectrum of pharmacological activities. They are integral to the structure of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin. This natural prevalence has inspired chemists to explore the therapeutic potential of synthetic indole-based compounds.

The applications of indole derivatives are extensive, spanning numerous therapeutic areas:

Anticancer Agents: Compounds such as vinca (B1221190) alkaloids (vinblastine and vincristine) are well-established anticancer drugs that interfere with tubulin polymerization. chemicalbook.com

Anti-inflammatory Drugs: Indomethacin is a widely used nonsteroidal anti-inflammatory drug (NSAID) built upon an indole framework. mdpi.com

Antimicrobial Agents: The indole core has been shown to disrupt bacterial membranes and inhibit biofilm formation, opening avenues for new antibiotics. mdpi.com

Antihypertensive Agents: Recent research has focused on indole-3-carboxylic acid derivatives as potential antagonists of the angiotensin II receptor, a key target in blood pressure regulation. mdpi.com

Neurodegenerative Disease Management: The structural resemblance of indoles to various protein structures has made them a focus in the search for treatments for diseases like Alzheimer's. chemicalbook.comnih.gov

The indole scaffold's ability to serve as a ligand for a wide range of biological receptors underscores its importance in modern drug discovery. chemicalbook.comnih.gov

Overview of Halogenated Indoles as Precursors and Bioactive Entities

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole ring profoundly influences the molecule's physicochemical properties and biological activity. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.

Halogenated indoles are significant for two primary reasons:

Synthetic Precursors: Halogen atoms serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures. This makes halogenated indoles valuable intermediates in organic synthesis.

Bioactive Molecules: Many naturally occurring and synthetic halogenated indoles exhibit potent biological effects. For instance, marine organisms are a rich source of brominated indole alkaloids with diverse activities. The presence of the halogen is often crucial for the compound's bioactivity.

Focus on Indole-3-Carboxylic Acid Derivatives: Research Context and Relevance

The carboxyl group at the 3-position of the indole ring is a key functional feature that imparts specific chemical and biological properties. Indole-3-carboxylic acid and its derivatives are actively investigated for several reasons:

They can mimic the carboxylate-binding interactions of natural ligands in enzyme active sites.

The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and hydrazones, allowing for the creation of diverse chemical libraries for screening. nih.gov

Derivatives of indole-3-carboxylic acid have shown promise as herbicidal agents, acting as mimics of the plant hormone auxin. google.com

Recent studies have demonstrated their potential as antihypertensive agents by targeting the angiotensin II receptor. mdpi.com

The synthesis of these derivatives often involves the hydrolysis of precursor esters or the direct carboxylation of the indole ring. nih.gov

Rationale for Research on 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid and its Analogues

The specific compound, this compound, combines three key structural features that make it a compelling target for research: the indole scaffold, a bromine substituent, and a carboxylic acid at the 3-position, along with a methyl group at the 2-position.

The rationale for investigating this molecule and its analogues is multifaceted:

Structural Specificity: The methyl group at the C-2 position can influence the molecule's conformation and metabolic stability. The bromine at the C-5 position alters its electronic properties and provides a site for further chemical modification. The carboxylic acid at the C-3 position is a key pharmacophoric element.

Synthetic Utility: This compound serves as a valuable building block. The bromine atom can be used for cross-coupling reactions to introduce new substituents, while the carboxylic acid can be derivatized to explore structure-activity relationships.

Potential as a Bioactive Agent: Based on the known activities of related compounds, this compound and its derivatives are logical candidates for screening in various biological assays, including anticancer, antimicrobial, and receptor-binding studies. The combination of the bromo- and methyl-substituents on the indole-3-carboxylic acid core provides a unique chemical space to explore for novel therapeutic properties.

Research into the synthesis of its methyl ester, methyl 5-bromo-2-methyl-1H-indole-3-carboxylate, has been reported, indicating academic and industrial interest in this specific substitution pattern for creating libraries of functionalized indoles. mdpi.com

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1082572-35-7 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.080 g/mol |

| Density | 1.7±0.1 g/cm³ |

| Boiling Point | 461.2±40.0 °C at 760 mmHg |

| Flash Point | 232.7±27.3 °C |

| LogP | 3.31 |

| Index of Refraction | 1.719 |

Data sourced from chemical supplier databases. google.com

Spectroscopic Data for Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate

| Type | Data |

| ¹H NMR (CDCl₃) | 8.41 (-NH, brs); 8.21 (1H, s); 7.28 (1H, d, J = 8 Hz); 7.17 (1H, d, J = 8 Hz); 3.93 (3H, s); 2.74 (3H, s) |

| ¹³C NMR (CDCl₃) | 166.1, 145.0, 133.1, 128.8, 125.6, 124.1, 115.4, 112.1, 104.7, 51.2, 14.2 |

| HRMS (ESI) | m/z 289.9785 [M+Na]⁺ (calcd. for C₁₁H₁₀BrNO₂Na: 289.9787) |

Data from a study on the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQNAMIKFBMOQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Structure Activity Relationship Sar Studies

Structure-Activity Relationship (SAR) Insights for Indole-3-carboxylic Acid Derivatives

Impact of the Methyl Group at C2

The presence and nature of substituents on the indole (B1671886) scaffold are critical in defining the molecule's interaction with biological targets. In the case of 5-bromo-2-methyl-1H-indole-3-carboxylic acid, the methyl group at the C2 position plays a significant role in modulating its electronic properties, steric profile, and, consequently, its structure-activity relationship (SAR).

The C2 position of the indole ring is a primary site for functionalization, alongside the N1 and C3 positions. researchgate.net The introduction of a methyl group at C2, an electron-donating group, influences the nucleophilicity of the indole ring. This modification can affect the binding affinity of the molecule to its target proteins. For instance, studies on various indole derivatives have shown that C2-methyl substitution can be pivotal for specific biological activities. While direct SAR studies on this compound are specific to proprietary drug discovery, broader research indicates that 2-methyl indoles can act as selective modulators for targets like peroxisome proliferator-activated receptor gamma (PPARγ).

Furthermore, the methyl group provides steric bulk at the C2 position. This steric hindrance can either enhance or diminish biological activity depending on the topology of the target's binding site. If the binding pocket has a corresponding hydrophobic cavity, the methyl group can establish favorable van der Waals interactions, thereby increasing binding affinity. Conversely, if the space is constricted, the methyl group could introduce steric clash, preventing optimal binding. The functionalization of the C2 position is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of indole-based compounds. researchgate.net

Role of the Carboxylic Acid at C3

The carboxylic acid moiety at the C3 position is a crucial functional group that often dictates the pharmacokinetic and pharmacodynamic properties of indole derivatives. Its ability to act as a hydrogen bond donor and acceptor, as well as its ionizable nature at physiological pH, allows it to form strong interactions with biological macromolecules like enzymes and receptors.

In many indole-based therapeutic agents, the carboxylic acid group serves as a key pharmacophore, anchoring the molecule within the active site of a target protein. For example, in the development of inhibitors for certain enzymes, the indole-2-carboxylic acid residue has been shown to bind with the active site, mimicking the transition state of substrate hydrolysis. rsc.org This principle is broadly applicable to indole-3-carboxylic acids as well, where the carboxylate can engage in critical ionic or hydrogen bonding interactions with positively charged amino acid residues such as arginine or lysine (B10760008).

Derivatization of the C3-carboxylic acid is a common strategy to modulate a compound's properties.

Esterification: Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, neutralizes the charge and increases lipophilicity. This can enhance cell membrane permeability but may reduce the specific interactions that depend on the acidic proton or the carboxylate's charge.

Amidation: Formation of carboxamides introduces a group that is neutral but retains hydrogen bonding capabilities. arkat-usa.org The diverse nature of amines allows for the introduction of various substituents, enabling extensive SAR exploration to improve potency, selectivity, or pharmacokinetic profiles. arkat-usa.orgbipublication.com

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups known as bioisosteres to improve properties like metabolic stability or oral bioavailability. drughunter.comhyphadiscovery.com Common bioisosteres for carboxylic acids include tetrazoles, N-acyl sulfonamides, and certain oxadiazoles (B1248032) or triazoles. drughunter.comhyphadiscovery.comnih.govresearchgate.netresearchgate.net These groups often mimic the acidic and hydrogen-bonding characteristics of the carboxylic acid while offering a different metabolic profile. drughunter.comhyphadiscovery.com For instance, studies on 5-bromoindole-2-carboxylic acid derivatives have shown that converting the acid to functionalities like carbothioamide or oxadiazole significantly impacts their activity as EGFR kinase inhibitors. nih.govresearchgate.net

The following table summarizes the common modifications of the C3-carboxylic acid and their general impact:

| Modification | General Effect on Properties | Rationale in Drug Design |

| Esterification | Increases lipophilicity, neutralizes charge | Improve membrane permeability, act as a prodrug |

| Amidation | Neutralizes charge, maintains H-bonding | Explore new interactions, tune solubility and metabolism |

| Bioisosteric Replacement (e.g., Tetrazole) | Mimics acidity, may alter lipophilicity and pKa | Enhance metabolic stability, improve oral absorption, secure intellectual property |

Positional Isomerism and its Biological Implications

Positional isomerism, which involves the differential placement of substituents on the indole core, has profound implications for the biological activity of compounds like this compound. The specific location of the bromo, methyl, and carboxylic acid groups is crucial for determining the molecule's three-dimensional shape, electronic distribution, and ability to interact with specific biological targets.

Carboxylic Acid Position (C3 vs. C2): The position of the carboxylic acid group is a fundamental determinant of the compound's biological target profile.

Indole-3-carboxylic acids have been investigated as antagonists of the Angiotensin II receptor 1 (AT1) for hypertension and as dual inhibitors of Bcl-2/Mcl-1 proteins in cancer therapy. nih.govnih.gov

In contrast, indole-2-carboxylic acids are a well-known scaffold for developing inhibitors of HIV-1 integrase and cytosolic phospholipase A2. rsc.orgnih.govacs.org For example, a series of 5-bromoindole-2-carboxylic acid derivatives were synthesized and identified as potent inhibitors of EGFR tyrosine kinase, a target in oncology. nih.govresearchgate.net This stark difference in activity between C2- and C3-carboxylic acid isomers underscores how the geometric arrangement of the key interacting group dictates target specificity. nih.gov

Bromo Substituent Position: The location of the halogen atom on the benzene (B151609) portion of the indole ring is critical for modulating activity. The electron-withdrawing nature and lipophilicity of bromine can influence binding affinity and metabolic stability.

5-Bromo: This substitution pattern is common in bioactive indoles. Studies on indole phytoalexin analogues and other indole derivatives have shown that 5-bromo substitution can lead to potent antiproliferative activity. beilstein-archives.orgmdpi.com

4-Bromo vs. 6-Bromo vs. 7-Bromo: Changing the bromine's position to C4, C6, or C7 results in distinct isomers with different dipole moments and surface properties. This can alter how the molecule fits into a binding pocket or interacts with surrounding residues. For example, the synthesis of 4-bromoindole (B15604) derivatives has been explored for different therapeutic applications, indicating that each positional isomer must be evaluated independently. mdpi.com

Methyl Group Position (C2 vs. N1): The methylation position also significantly impacts the compound's properties.

C2-Methyl: As discussed, this imparts specific steric and electronic features to the pyrrole (B145914) ring.

N1-Methyl: Methylation of the indole nitrogen removes the hydrogen bond donor capability at this position. This can be crucial, as the N-H group is often involved in key interactions with biological targets. N-alkylation also increases lipophilicity. The resulting N-methylated isomer, 5-bromo-1-methyl-1H-indole-3-carboxylic acid, would therefore exhibit a different binding mode and pharmacokinetic profile compared to its C2-methyl counterpart.

The table below illustrates how positional isomerism can lead to compounds with distinct biological activities.

| Compound Class | Substituent Positions | Example Biological Activity |

| Indole-3-carboxylic acid | -COOH at C3 | Bcl-2/Mcl-1 Inhibition nih.gov |

| Indole-2-carboxylic acid | -COOH at C2 | EGFR Inhibition, HIV-1 Integrase Inhibition rsc.orgnih.gov |

| 5-Bromoindole (B119039) | -Br at C5 | Antiproliferative beilstein-archives.org |

| N1-Methylindole | -CH3 at N1 | Modulated lipophilicity and H-bonding |

This sensitivity to the placement of each functional group highlights the importance of precise structural control in the design of targeted therapeutic agents based on the indole scaffold.

In Vitro Biological Activities and Mechanistic Investigations

General Spectrum of Biological Activities Associated with Indole (B1671886) Derivatives

Indole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities demonstrated in in vitro studies. The indole scaffold is a key structural component in numerous natural products and synthetic drugs, contributing to their therapeutic effects.

The diverse biological profile of indole derivatives includes:

Anticancer Activity: Many indole compounds have been investigated for their potential to inhibit the growth of cancer cells and induce cell death.

Antiviral Activity: The indole nucleus is found in several antiviral agents, and research has explored its efficacy against various viruses.

Antimicrobial Activity: Indole derivatives have shown promise as antibacterial and antifungal agents.

Anti-inflammatory Activity: Certain indole-containing molecules have demonstrated the ability to modulate inflammatory pathways.

Antioxidant Activity: The electron-rich nature of the indole ring contributes to the radical-scavenging and antioxidant properties of some of its derivatives.

This wide range of activities has established the indole framework as a "privileged structure" in drug discovery, prompting extensive research into the synthesis and biological evaluation of novel indole-based compounds.

Anticancer Research: In Vitro Efficacy and Cellular Mechanisms

While direct in vitro anticancer studies on 5-bromo-2-methyl-1H-indole-3-carboxylic acid are not extensively documented in publicly available literature, research on closely related indole carboxylic acid derivatives provides valuable insights into its potential mechanisms of action.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival, and its dysregulation is implicated in various cancers researchgate.net. Indole derivatives have been explored as potential EGFR inhibitors. Studies on novel 5-bromoindole-2-carboxylic acid derivatives, which are structural isomers of the title compound, have identified them as potential inhibitors of EGFR tyrosine kinase nih.govmdpi.com. Molecular docking studies have suggested that these compounds can bind to the EGFR tyrosine kinase domain, and in vitro assays have confirmed their inhibitory activity against cancer cell lines with high EGFR expression researchgate.netnih.govmdpi.com. For instance, certain 5-substituted-indole-2-carboxamides have demonstrated potent inhibition of EGFR with IC50 values in the nanomolar range rsc.org. These findings suggest that the indole carboxylic acid scaffold, including the 5-bromo substituted variant, is a promising framework for the development of EGFR inhibitors.

Consistent with their potential as EGFR inhibitors, various indole carboxylic acid derivatives have been shown to inhibit the proliferation of cancer cells in vitro. A study on 5-bromoindole-2-carboxylic acid hydrazone derivatives demonstrated their ability to inhibit cell proliferation in human cancer cell lines, with the most potent compound showing an IC50 value of 14.3 μM against HepG2 hepatocellular carcinoma cells brieflands.com. Another study on different 5-bromoindole-2-carboxylic acid derivatives reported a decrease in the growth of HepG2, A549, and MCF-7 cancer cell lines mdpi.comnih.gov. Furthermore, research on 5-bromo-7-azaindolin-2-one derivatives, which contain a bromo-indole core, also revealed broad-spectrum antitumor potency in various cancer cell lines, with some compounds being more potent than the standard drug Sunitinib researchgate.netmdpi.com. A study on 5-hydroxyindole-3-carboxylic acid derivatives also indicated cytotoxicity against MCF-7 breast cancer cells brieflands.com.

The table below summarizes the in vitro anti-proliferative activity of some bromo-indole derivatives against various cancer cell lines.

| Compound Class | Cell Line | IC50/GI50 | Reference |

| 5-bromoindole-2-carboxylic acid hydrazone derivative | HepG2 | 14.3 μM | brieflands.com |

| 5-substituted-indole-2-carboxamides | Four cancer cell lines | 37 nM - 193 nM (GI50) | rsc.org |

| 5-bromo-7-azaindolin-2-one derivative | HepG2, A549, Skov-3 | 2.357–3.012 μM | researchgate.netmdpi.com |

| 5-hydroxyindole-3-carboxylic acid ester derivative | MCF-7 | 4.7 µM | brieflands.com |

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Indole compounds are known to be effective inducers of apoptosis in various cancer cell lines nih.govnih.govd-nb.info. Research on 5-bromoindole-2-carboxylic acid derivatives has shown that their inhibition of cancer cell growth is associated with the induction of apoptosis nih.govmdpi.comnih.gov. One study found that a potent 5-bromoindole-2-carboxylic acid hydrazone derivative led to cell cycle arrest at the G2/M phase and induced the intrinsic apoptosis pathway brieflands.com. Similarly, other 5-bromoindole-2-carboxylic acid derivatives that inhibit EGFR tyrosine kinase activity were also found to cause cell cycle arrest and activate apoptosis nih.govmdpi.comnih.gov.

The anticancer effects of indole derivatives are often a result of their ability to modulate multiple cellular signaling pathways nih.gov. While specific studies on the modulation of signaling pathways by this compound are limited, the inhibition of EGFR by related compounds points to a direct impact on the EGFR signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its inhibition can lead to downstream effects on pathways such as the PI3K/Akt and MAPK pathways. Furthermore, the induction of apoptosis by indole derivatives often involves the regulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases nih.govd-nb.info.

Antiviral Investigations: In Vitro Activity

Activity against Specific Viral Targets (e.g., SARS-CoV-2 in vitro)

There is no specific information available in the provided search results regarding the in vitro activity of this compound against SARS-CoV-2 or other specific viral targets. Studies on other, more complex bromo-indole derivatives have shown antiviral effects, but these molecules are structurally distinct from this compound.

Mechanisms of Viral Replication Inhibition (in vitro)

Due to the absence of studies on its antiviral activity, no mechanisms of viral replication inhibition for this compound have been elucidated or reported in the available literature.

Antimicrobial and Antitubercular Research: In Vitro Studies

While indole derivatives are known for their antimicrobial properties, specific data on the in vitro antimicrobial or antitubercular efficacy of this compound is not available in the reviewed research.

Inhibition of Bacterial Enzymes (e.g., Bacterial Cystathionine γ-Lyase, bCSE) (in vitro)

No research was found that specifically investigates the inhibitory effect of this compound on bacterial cystathionine γ-lyase (bCSE) or other bacterial enzymes. Studies have been conducted on different bromoindole structures as bCSE inhibitors, but these are not the specified compound.

Efficacy against Drug-Resistant Pathogens (in vitro)

There is no available data from the search results detailing the efficacy of this compound against drug-resistant pathogens in vitro. Research on related 5-bromo-indole-carboxamide conjugates has shown potential for enhancing the action of antibiotics, but this cannot be extrapolated to the specific subject compound.

Anti-inflammatory Response: In Vitro Mechanistic Insights

No specific in vitro studies detailing the anti-inflammatory mechanisms of this compound were found. While the general class of indole-3-carboxylic acids is mentioned in the context of anti-inflammatory potential, specific mechanistic insights for this compound are absent from the literature reviewed.

Computational and Theoretical Investigations

Molecular Docking Studies of 5-Bromo-2-methyl-1H-indole-3-carboxylic Acid and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target. While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related analogues, particularly derivatives of 5-bromoindole-2-carboxylic acid, provides significant insights into their potential interactions with biological targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.

Ligand-Target Binding Interactions and Affinity Prediction

Molecular docking analyses performed on a series of novel 5-bromoindole-2-carboxylic acid derivatives have successfully predicted their binding affinities against the tyrosine kinase domain of EGFR. These studies are critical in identifying which chemical modifications to the indole (B1671886) scaffold might lead to more potent inhibition. For instance, various carbothioamide, oxadiazole, and triazole derivatives of 5-bromoindole-2-carboxylic acid were synthesized and docked into the EGFR active site. The results indicated that several of these compounds exhibited strong binding energies, comparable to or better than standard inhibitors like erlotinib.

Similarly, a different set of hydrazone derivatives of 5-bromoindole-2-carboxylic acid were evaluated as potential inhibitors of VEGFR-2. The docking studies revealed that derivatives featuring 4-hydroxy, 4-chloro, or 4-(dimethylamino)benzylidene moieties demonstrated the most favorable binding energies against the VEGFR tyrosine kinase domain. These predictions of high binding affinity are instrumental in prioritizing compounds for further synthesis and biological evaluation.

| Compound Series | Target Protein | Key Derivatives with Strongest Predicted Binding | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 5-bromoindole-2-carbothioamide/oxadiazole | EGFR | Compounds 3a, 3b, 3f, 7 | Data not numerically specified, but described as the 'strongest' | |

| 5-bromoindole-2-carbohydrazide | VEGFR-2 | 5-bromo-N'-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | Data not numerically specified, but described as having the 'best' binding energy | |

| 5-bromoindole-2-carboxylic acid oxadiazole | EGFR | Compound 4a | Described as having a 'good net binding energy' and 'highest stability' |

Identification of Key Amino Acid Residues for Interaction

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are key for ligand binding. For the 5-bromoindole-2-carboxylic acid analogues targeting EGFR and VEGFR-2, a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces are typically observed.

In studies with EGFR, the indole scaffold and its substituents were shown to form critical interactions with residues in the ATP-binding pocket. These interactions often mimic those of known inhibitors, anchoring the ligand in a position that prevents the natural substrate from binding.

For VEGFR-2, docking of the most potent hydrazone derivative, 5BDBIC, revealed important hydrogen bonding and hydrophobic interactions within the kinase domain. The ability of the dimethylamino group to form specific interactions was highlighted as a potential reason for its superior predicted affinity. The carboxylic acid group, a common feature in this class of molecules, frequently engages in hydrogen bonding with positively charged or polar residues like arginine or lysine (B10760008) in kinase active sites.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of a molecule. These methods provide a detailed understanding of the electron distribution, molecular orbital energies, and conformational preferences, which are fundamental to a molecule's reactivity and interaction capabilities.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and the nature of its intermolecular interactions. For indole derivatives, DFT methods like B3LYP are commonly used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity.

Substituents on the indole ring, such as the bromine atom at the 5-position and the methyl group at the 2-position, significantly influence the electronic properties. The electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl group can alter the electron density distribution across the aromatic system. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule. These maps are valuable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Conformation and Tautomerism Studies

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the indole ring. This group can exist in different conformations (e.g., syn or anti), and computational methods can determine the relative energies and stability of these forms. Quantum chemical studies on related indole-2-carboxylic acids have shown that the syn-syn conformation is often preferred. Identifying the lowest energy conformer is essential for accurate molecular docking studies, as it represents the most likely bioactive conformation.

Tautomerism, the migration of a proton, is another important consideration for heterocyclic compounds like indoles. While the 1H-indole form is generally the most stable, the possibility of other tautomeric forms can be computationally investigated. Understanding the relative stability of different tautomers is crucial, as a minor tautomer could be the species that preferentially binds to a biological target.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are frequently used to validate the stability of a binding pose obtained from docking and to provide a more refined understanding of the binding energetics.

In studies of related indole-2-carboxylic acid derivatives as enzyme inhibitors, MD simulations were performed to assess the stability of the ligand-protein complexes. For example, a 100 ns simulation was used to confirm the dynamic stability of a 7-Trifluoromethyl-1H-indole-2-carboxylic acid derivative within the binding pocket of the aromatase enzyme. Such simulations can reveal whether the key interactions predicted by docking are maintained over time. They can also identify the role of water molecules in the active site and provide a more accurate calculation of binding free energies, which helps in confirming the potential of a compound as a potent inhibitor. For an oxadiazole derivative of 5-bromoindole-2-carboxylic acid, MD simulations confirmed it was the most stable compound in its interaction with EGFR tyrosine kinase.

Ligand Stability within Binding Pockets

The stability of a ligand within the binding pocket of a biological target is a critical determinant of its efficacy. This is typically assessed through molecular docking and molecular dynamics simulations, which calculate binding energies and simulate the dynamic interactions between the ligand and the protein.

A review of the scientific literature indicates that no specific studies have been published detailing the molecular docking or molecular dynamics simulations of this compound to determine its stability within any specific protein binding pockets. While research exists on derivatives of 5-bromoindole-2-carboxylic acid, these findings are not directly applicable to the title compound. researchgate.netresearchgate.netnih.gov

Conformational Changes and Dynamic Behavior

Understanding the conformational changes and dynamic behavior of a molecule is essential for predicting its interaction with a receptor. These aspects are investigated using techniques such as molecular dynamics simulations, which provide a temporal view of the molecule's flexibility and its accessible energy states.

There is currently no published research that specifically describes the conformational analysis or dynamic behavior of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing lead structures.

Development of Predictive Models

The development of a predictive QSAR model requires a dataset of compounds with known activities. Statistical methods are then employed to establish a correlation between the structural features of the molecules and their biological effects.

No QSAR models have been specifically developed for this compound in the available scientific literature.

Identification of Key Molecular Descriptors for Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies, the identification of key descriptors helps to understand which molecular features are important for the desired biological activity.

As no QSAR models have been developed for this compound, there has been no identification of key molecular descriptors for its activity.

In Silico Absorption and Metabolism Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in the early stages of drug development. These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities before significant resources are invested.

There are no specific in silico ADME prediction studies for this compound reported in the literature. While some studies on related indole derivatives have included in silico ADME profiling, this data cannot be directly extrapolated to the specific compound . researchgate.netnih.gov

The following table presents a summary of the lack of available data for the specified computational and theoretical investigations of this compound.

| Investigation | Data Availability |

| 5.3.1. Ligand Stability within Binding Pockets | No specific data available. |

| 5.3.2. Conformational Changes and Dynamic Behavior | No specific data available. |

| 5.4.1. Development of Predictive Models (QSAR) | No specific data available. |

| 5.4.2. Identification of Key Molecular Descriptors | No specific data available. |

| 5.5. In Silico Absorption and Metabolism Prediction | No specific data available. |

Role As a Chemical Probe and in Preclinical Drug Discovery

Utility as a Scaffold for Rational Drug Design

The structure of 5-bromo-2-methyl-1H-indole-3-carboxylic acid makes it an exceptionally versatile scaffold for rational drug design. The indole (B1671886) core itself is a key structural motif in numerous natural products and synthetic drugs, known for its ability to interact with a wide range of biological targets. mdpi.com The strategic placement of substituents on this core is crucial for modulating its pharmacological activity.

The bromine atom at the 5-position is particularly important. It enhances the reactivity of the molecule, making it a valuable building block for the synthesis of more complex derivatives and compound libraries. chemimpex.comchemimpex.com This halogen atom can serve as a handle for various chemical modifications and can also form halogen bonds, which are increasingly recognized for their role in ligand-receptor interactions.

Furthermore, the carboxylic acid group at the 3-position and the methyl group at the 2-position offer additional points for diversification. These functional groups can be modified to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its drug-like characteristics. The indole scaffold's ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions further enhances its utility in designing molecules with improved solubility and target affinity. researchgate.netnih.gov Researchers leverage this scaffold to design and synthesize novel pharmaceuticals, particularly in the development of agents for neurological disorders and cancer. chemimpex.comchemimpex.com

Exploration in Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that a specific biological target is involved in a disease pathway and is amenable to modulation by a therapeutic agent. Chemical probes—small molecules designed to interact with a specific target—are indispensable tools in these studies.

While direct studies on this compound as a chemical probe are not extensively documented, its structural analogs, particularly bromoindole carboxylic acids, serve as foundational structures for creating such probes. By synthesizing derivatives from this core scaffold, researchers can systematically explore the function of various enzymes and receptors. For instance, derivatives of related bromoindoles are used in studies of enzyme inhibition and receptor binding, which helps to elucidate biological pathways and mechanisms. chemimpex.com The synthesis of a focused library of compounds based on the bromoindole scaffold to assess their activity against a specific target, such as a protein kinase, is a practical approach to validating that target's role in a disease.

Contribution to Lead Compound Identification and Optimization

The journey from a preliminary "hit" to a viable "lead" compound involves extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold is instrumental in this process.

Research on structurally related compounds, such as 5-bromoindole-2-carboxylic acid, has demonstrated the potential of this chemical class. Derivatives have been synthesized and identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. researchgate.netnih.gov In these studies, the bromoindole core served as the starting point for identifying promising lead compounds.

The process of lead optimization involves iterative cycles of design, synthesis, and testing. Molecular docking studies on these bromoindole derivatives have helped to predict their binding energies within the EGFR tyrosine kinase domain, guiding the synthesis of more potent inhibitors. researchgate.netnih.gov Furthermore, these derivatives were evaluated for their absorption profiles and potential to inhibit cytochrome P450 enzymes, with studies showing favorable outcomes compared to existing drugs like erlotinib. researchgate.netnih.gov This highlights how the bromoindole scaffold can be systematically modified to produce lead compounds with improved efficacy and safety profiles.

Preclinical Research Applications in In Vitro Models

In vitro studies using cell-based models are fundamental to preclinical research, providing the first indication of a compound's potential therapeutic activity. Derivatives originating from the bromoindole carboxylic acid scaffold have been the subject of numerous in vitro investigations, particularly in the field of oncology.

Novel derivatives of 5-bromoindole-2-carboxylic acid have been shown to effectively decrease the growth of various human cancer cell lines. researchgate.netnih.gov The mechanism of action for the most potent of these compounds was identified as the inhibition of EGFR tyrosine kinase activity, which subsequently led to cell cycle arrest and the induction of apoptosis (programmed cell death). researchgate.netnih.gov

In addition to direct cytotoxic effects, other indole derivatives have been investigated for their anti-angiogenic properties. pensoft.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that certain indole compounds can inhibit the formation of microtubule structures, a key step in angiogenesis. pensoft.net

The table below summarizes the findings from in vitro studies on various cancer cell lines using derivatives of bromoindole carboxylic acids.

| Cell Line | Cancer Type | Observed Effect | Target/Mechanism | Reference |

| HepG2 | Liver Carcinoma | Decreased cell growth | EGFR Tyrosine Kinase Inhibition | researchgate.netnih.gov |

| A549 | Lung Carcinoma | Decreased cell growth | EGFR Tyrosine Kinase Inhibition | researchgate.netnih.gov |

| MCF-7 | Breast Adenocarcinoma | Decreased cell growth | EGFR Tyrosine Kinase Inhibition | researchgate.netnih.gov |

| HCT116 | Colon Carcinoma | Cytotoxic effects, Inhibition of VEGF gene expression | Anti-angiogenesis | pensoft.net |

| HUVEC | Endothelial Cells | Inhibition of microtubule formation, Inhibition of cell invasion | Anti-angiogenesis | pensoft.net |

These in vitro findings underscore the significant potential of compounds derived from the 5-bromoindole (B119039) carboxylic acid scaffold as promising candidates for further preclinical and clinical development.

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Methodologies

The efficient and versatile synthesis of the 5-bromo-2-methyl-1H-indole-3-carboxylic acid core and its derivatives is crucial for exploring its therapeutic potential. While classical methods for indole (B1671886) synthesis exist, contemporary research focuses on developing more efficient, scalable, and environmentally benign methodologies.

A significant area of advancement is the use of palladium-catalyzed reactions. These methods offer cleaner reactions, often high yields, and lower reaction temperatures compared to traditional approaches. thieme-connect.com Palladium-catalyzed N-heteroannulation of 2-(2-nitrophenyl)propenoic acid derivatives using carbon monoxide as a reducing agent has emerged as a powerful technique for creating indoles with an ester functionality at the 3-position. thieme-connect.comresearchgate.net This approach is compatible with a variety of functional groups on the aromatic ring, including bromo substituents. thieme-connect.com

Furthermore, palladium-catalyzed "one-pot" strategies are being developed for the modular and rapid assembly of multi-substituted indole-3-carboxylic acids. acs.org These innovative methods can integrate nucleophilic substitution and cross-coupling reactions into a single, efficient process, starting from precursors like 4-bromoindole-3-carboxylic acid derivatives. acs.org Adapting such strategies for the synthesis of this compound could significantly streamline the production of a diverse library of analogues for biological screening.

Future synthetic developments may focus on:

C-H Activation: Direct functionalization of the indole core through palladium-catalyzed C-H activation is a growing field, offering new ways to introduce complexity and avoid the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of indole derivatives.

Biocatalysis: Employing enzymes, such as tryptophan halogenases, could provide highly regioselective methods for the halogenation of indole scaffolds, offering a green chemistry approach to synthesizing brominated intermediates. researchgate.net

Exploration of Undiscovered Biological Targets

The indole scaffold is known for its wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. jchr.orgmdpi.commdpi.com Derivatives of 5-bromo-indole carboxylic acids have already been investigated for several biological targets, suggesting a broad therapeutic potential for this compound.

Currently, known biological targets for related compounds include:

| Compound Class | Biological Target/Activity | Reference |

| 5-Bromoindole-2-carboxylic acid derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors | nih.govresearchgate.net |

| 5-Bromoindole-2-carboxylic acid | Matrix Metalloproteinase-13 (MMP-13) Inhibitors | chemicalbook.com |

| 5-Bromoindole-2-carboxylic acid | Indoleamine 2,3-dioxygenase (IDO) Inhibitors | chemicalbook.com |

| 5-Bromoindole-2-carboxylic acid | Tubulin Polymerization Inhibitors | chemicalbook.com |

| Indole Derivatives | 5-Lipoxygenase (5-LOX) Inhibitors | nih.gov |

| Indole Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors | nih.gov |

Future research will likely focus on exploring novel biological targets for derivatives of this compound. This exploration can be guided by phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, potentially revealing unexpected therapeutic applications. The diverse biological activities already associated with the indole nucleus suggest that derivatives of this compound could be valuable in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. chemimpex.comjchr.org

Advanced Computational Approaches in Drug Discovery

In silico methods are becoming indispensable in modern drug discovery, offering a rapid and cost-effective way to design and evaluate potential drug candidates before their synthesis. espublisher.com For this compound, computational approaches can be pivotal in several ways.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For instance, molecular docking studies have been successfully used to understand how 5-bromoindole-2-carboxylic acid derivatives bind to the EGFR tyrosine kinase domain, guiding the synthesis of more potent inhibitors. nih.govresearchgate.netresearchgate.net Similar studies can be applied to this compound derivatives to explore their binding modes with a wide array of potential targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for analogues of this compound, researchers can predict the activity of unsynthesized compounds and prioritize the synthesis of those with the most promising profiles. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding interaction and refine the design of more effective inhibitors. espublisher.com

Pharmacokinetic and Toxicity Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of molecules with potentially poor pharmacokinetic profiles or toxicity issues, focusing resources on candidates with a higher chance of clinical success. nih.govresearchgate.net

Design of Highly Selective and Potent Analogues

The core structure of this compound provides a versatile scaffold for the design of new analogues with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying different parts of the molecule to understand their impact on biological activity. nih.gov

Key modification points on the this compound scaffold include:

The Carboxylic Acid Group (Position 3): This group can be converted into a variety of esters, amides, or other bioisosteres to modulate potency, selectivity, and pharmacokinetic properties. SAR studies on related indole-3-carboxylic acids have shown that these modifications can significantly influence receptor affinity. documentsdelivered.com

The Bromine Atom (Position 5): While providing a site for further reactions, the bromine atom itself influences the electronic properties of the ring and can participate in halogen bonding with the target protein. Replacing it with other halogens or functional groups can fine-tune these interactions.

The Methyl Group (Position 2): Altering the size and nature of the substituent at this position can impact steric interactions within the binding pocket of a target.

By systematically exploring these modifications, researchers can develop analogues with optimized interactions with their biological targets, leading to higher potency and a reduced likelihood of off-target effects. For example, the design of indole-based chalcones has led to the development of potent anti-inflammatory agents. acs.org

Integration with High-Throughput Screening Technologies

High-Throughput Screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target or in a cell-based assay. mdpi.comnih.gov The integration of derivatives of this compound into HTS campaigns is a critical step in discovering new therapeutic leads.

Compound Library Generation: The development of novel synthetic methodologies, as discussed in section 7.1, is essential for creating a diverse library of analogues based on the this compound scaffold. These libraries can be designed to cover a broad chemical space, increasing the probability of finding a "hit" during screening. nih.gov Modern screening libraries can contain hundreds of thousands of diverse, drug-like molecules. stanford.eduku.edu

Assay Development: Robust and miniaturized assays are required for HTS. These can be biochemical assays that measure the direct interaction of a compound with a purified protein, or cell-based phenotypic assays that measure a compound's effect on cellular function. researchgate.net

Hit-to-Lead Optimization: Once initial hits are identified from an HTS campaign, a multidisciplinary effort involving medicinal chemists, biologists, and computational scientists is required to optimize these compounds into lead candidates. This process involves improving potency, selectivity, and ADMET properties through iterative cycles of design, synthesis, and testing.

The combination of a structurally diverse library of this compound derivatives with advanced HTS technologies provides a powerful platform for the discovery of novel drug candidates across a wide range of therapeutic areas.

Q & A

Q. What are standard synthetic routes for preparing 5-bromo-2-methyl-1H-indole-3-carboxylic acid and its derivatives?

A common approach involves coupling reactions using indole precursors. For example, 5-bromo-1H-indole-3-carboxylic acid derivatives can be synthesized via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., CuI in PEG-400/DMF mixtures for triazole formation ). Key steps include solvent optimization (e.g., PEG-400 for solubility), purification via flash chromatography (70:30 ethyl acetate/hexane), and characterization using , , and HRMS .

Q. How is the purity and structural integrity of synthesized compounds validated?

Analytical techniques include:

- TLC to monitor reaction progress (e.g., R = 0.30 in 70:30 ethyl acetate/hexane ).

- NMR spectroscopy for structural confirmation (e.g., distinguishing methyl and bromine substituents ).

- LC/MS for molecular weight verification (e.g., m/z 386 [M+H] for a related indole carboxamide ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in indole derivative synthesis?

Yields (e.g., 50% in triazole-indole coupling ) depend on:

- Catalyst loading : CuI in PEG-400 enhances azide-alkyne cycloaddition efficiency .

- Solvent choice : Polar aprotic solvents like DMF improve reagent solubility but may require rigorous removal (e.g., vacuum drying at 90°C ).

- Temperature control : Refluxing in acetic acid (3–5 h) is critical for cyclization in thiazole-indole hybrids .

Q. How are structural contradictions resolved in indole-based compounds?

Discrepancies in spectral data (e.g., unexpected shifts) may arise from tautomerism or steric effects. Strategies include:

Q. What methodologies are used to study structure-activity relationships (SAR) in indole derivatives?

- Functional group modifications : Introducing diethylamino or hydroxypropyl groups enhances solubility and target affinity (e.g., 6-bromo-1-(3-(diethylamino)-2-hydroxypropyl) derivatives ).

- Bioisosteric replacements : Replacing bromine with fluorine or chlorine alters electronic properties and binding kinetics (e.g., 5-fluoro-1H-indole-2-carboxylic acid derivatives ).

Q. How are indole-based enzyme inhibitors designed and evaluated?

Q. What strategies address low solubility in biological testing of indole-carboxylic acids?

- Esterification : Methyl or ethyl esters improve membrane permeability (e.g., ethyl 6-bromo-indole-3-carboxylate ).

- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., monohydrochloride derivatives ).

Methodological Challenges

Q. How are regioselectivity issues managed in brominated indole synthesis?

Bromination at the 5-position is favored due to indole’s electron-rich C-2/C-3 positions. Controllable conditions include:

- Electrophilic bromination with NBS (N-bromosuccinimide) in DMF .

- Directed lithiation using protecting groups (e.g., Boc) to direct bromine to specific sites .

Q. What analytical workflows validate synthetic intermediates in multi-step indole syntheses?

- Stepwise LC/MS monitoring : Track intermediates (e.g., m/z 427.0757 [M+H] in triazole-indole coupling ).

- HPLC purity checks : Ensure >95% purity for biological testing (e.g., SYX00203 and SML1925 derivatives ).

Data Interpretation and Reproducibility

Q. How are contradictory biological activity results rationalized across indole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.